molecular formula C12H12ClNO4S2 B5702895 5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide

5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B5702895
M. Wt: 333.8 g/mol
InChI Key: HEQILIHBMVATFY-UHFFFAOYSA-N
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Description

5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H12ClNO4S2 and a molecular weight of 333.81 . This compound is known for its unique structure, which includes a thiophene ring substituted with a sulfonamide group, a chloro group, and a dimethoxyphenyl group.

Preparation Methods

The synthesis of 5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 3,4-dimethoxyaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes in cells, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide include other sulfonamide derivatives and thiophene-based compounds. Some examples are:

  • 5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide
  • 5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonyl chloride
  • 5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonyl hydrazide

These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4S2/c1-17-9-4-3-8(7-10(9)18-2)14-20(15,16)12-6-5-11(13)19-12/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQILIHBMVATFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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